2-(4,8-Dimethylnona-3,7-dienyl)-2,7-dimethylchromen-5-ol
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Overview
Description
Confluentin is a naturally occurring compound isolated from the fruiting bodies of the terrestrial polypore Albatrellus flettii . It is known for its antimicrobial activity against gram-positive bacteria and its ability to inhibit histamine release from rat peritoneal mast cells . Additionally, confluentin has shown weak cytotoxicity against several human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Confluentin can be isolated from the ethanol extracts of Albatrellus flettii using bioassay-guided fractionation, mass spectrometry, and nuclear magnetic resonance . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the isolation process involves the use of ethanol as a solvent and subsequent purification steps.
Industrial Production Methods: Currently, there is limited information on the industrial production methods of confluentin. The primary source remains the natural extraction from Albatrellus flettii, which may not be scalable for large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions: Confluentin undergoes various chemical reactions, including oxidation, reduction, and substitution. specific details on these reactions are not extensively documented in the literature.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving confluentin are not well-documented. Further research is needed to elucidate the specific reagents and conditions that facilitate these reactions.
Major Products Formed: The major products formed from the reactions of confluentin are not extensively studied. More research is required to identify and characterize these products.
Scientific Research Applications
Confluentin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Confluentin is used as a reference compound in various chemical studies due to its unique structure and properties.
Medicine: Confluentin has shown potential in cancer research, particularly in down-regulating KRAS expression in human colon cancer cells.
Mechanism of Action
Confluentin is structurally and functionally similar to other compounds such as grifolin and neogrifolin . These compounds also exhibit anti-cell viability activity and are isolated from the same source, Albatrellus flettii . confluentin’s unique ability to inhibit the IMP1-KRAS RNA interaction sets it apart from its analogues .
Comparison with Similar Compounds
- Grifolin
- Neogrifolin
- Confluentic acid
Properties
Molecular Formula |
C22H30O2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(4,8-dimethylnona-3,7-dienyl)-2,7-dimethylchromen-5-ol |
InChI |
InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-19-20(23)14-18(4)15-21(19)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3 |
InChI Key |
WQOSNKWCIQZRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
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